9,9-Dimethyl-2,4,6,8-tetrathiaadamantane
Description
9,9-Dimethyl-2,4,6,8-tetrathiaadamantane is a sulfur-containing adamantane derivative characterized by a tricyclic framework with sulfur atoms replacing four carbon atoms in the adamantane structure. The compound features two methyl groups at the 9th bridgehead position, distinguishing it from other polythiaadamantanes. The adamantane core provides high thermal stability, and sulfur substitution enhances electronic properties, making such derivatives relevant in materials science and geochemistry .
Properties
CAS No. |
17749-63-2 |
|---|---|
Molecular Formula |
C8H12S4 |
Molecular Weight |
236.5 g/mol |
IUPAC Name |
9,9-dimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C8H12S4/c1-8(2)6-9-4-3-5(11-6)12-7(8)10-4/h4-7H,3H2,1-2H3 |
InChI Key |
OLIBXUSGVVLUCZ-UHFFFAOYSA-N |
SMILES |
CC1(C2SC3CC(S2)SC1S3)C |
Canonical SMILES |
CC1(C2SC3CC(S2)SC1S3)C |
Synonyms |
9,9-Dimethyl-2,4,6,8-tetrathiaadamantane |
Origin of Product |
United States |
Comparison with Similar Compounds
1,3,5,7-Tetramethyl-2,4,6,8-tetrathiaadamantane (CAS 7000-79-5)
- Molecular Formula : C₁₀H₁₆S₄
- Molecular Weight : 264.494 g/mol
- Substituents : Methyl groups at positions 1, 3, 5, and 7; sulfur atoms at positions 2, 4, 6, and 6.
- Key Data : Sublimation enthalpy of 117.1 ± 4.1 kJ/mol at 298 K .
Comparison : The absence of methyl groups at the 9th position in this compound reduces steric hindrance compared to 9,9-dimethyl derivatives. This structural difference may influence reactivity in substitution reactions, as seen in bromination studies .
1,3,5,7-Tetramethyl-2,4,6,8,9,10-hexathiaadamantane
- Molecular Formula : C₁₀H₁₆S₆ (inferred from )
- Substituents : Methyl groups at positions 1, 3, 5, and 7; sulfur atoms at positions 2, 4, 6, 8, 9, and 10.
- Key Data : Thermodynamic properties (e.g., heat capacity) differ significantly due to additional sulfur atoms, which increase molecular rigidity and electron density .
Comparison: The hexathia derivative’s higher sulfur content enhances thermal stability but may reduce solubility in nonpolar solvents.
Thermodynamic and Physical Properties
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